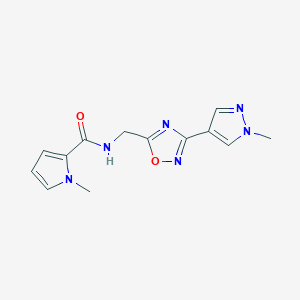
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitubercular properties, as well as its mechanism of action and structure-activity relationship (SAR).
Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrrole ring, a pyrazole moiety, and an oxadiazole unit. The synthesis typically involves multi-step reactions that incorporate various heteroaryl aldehydes and hydrazines under controlled conditions to yield the target compound efficiently.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to This compound . For instance, derivatives with similar scaffolds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. One study reported compounds with IC50 values as low as 0.52 μM against COX-II, demonstrating significant anti-inflammatory effects in vivo .
| Compound | IC50 (COX-II) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 μM | 10.73 |
| Celecoxib | 0.78 μM | 9.51 |
The findings suggest that modifications to the pyrazole and oxadiazole moieties can enhance selectivity and potency against COX-II, indicating a promising pathway for developing new anti-inflammatory agents.
Antitubercular Activity
The antitubercular activity of similar compounds has also been investigated. A series of pyrazolyl derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that certain structural modifications significantly improved their efficacy against TB pathogens. For example, docking studies revealed that these compounds effectively bind to the active site of mycobacterial enoyl reductase (InhA), a crucial enzyme for mycobacterial fatty acid synthesis .
| Compound | Docking Score | Glide Energy (kcal/mol) |
|---|---|---|
| Compound A | -8.267 | -54.856 |
| Compound B | -6.041 | -3.952 |
These results underscore the importance of structural diversity in enhancing antitubercular activity.
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Interaction with Receptors : The compound may interact non-covalently with various receptors involved in inflammation and infection processes.
- Modulation of Gene Expression : Some derivatives have been reported to influence gene expression related to inflammatory responses.
Case Studies
Several case studies illustrate the effectiveness of this class of compounds:
- Case Study 1 : A derivative exhibited a significant reduction in inflammation markers in animal models, achieving a 64% inhibition rate compared to standard treatments like Celecoxib.
- Case Study 2 : In vitro studies showed that specific modifications to the oxadiazole unit enhanced binding affinity to target enzymes in M. tuberculosis, leading to improved antitubercular activity.
Propiedades
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-5-3-4-10(18)13(20)14-7-11-16-12(17-21-11)9-6-15-19(2)8-9/h3-6,8H,7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYPSVVHZNXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














